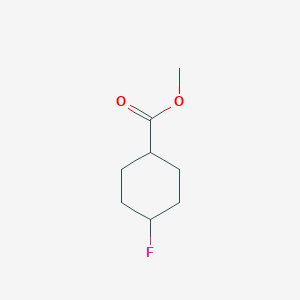
methyl 4-fluorocyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 4-fluorocyclohexane-1-carboxylate is an organic compound that belongs to the class of substituted cyclohexanes. This compound features a cyclohexane ring substituted with a fluoro group at the first position and a carbomethoxy group at the fourth position. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of methyl 4-fluorocyclohexane-1-carboxylate can be achieved through several synthetic routes. One common method involves the fluorination of 4-carbomethoxy-cyclohexane using a suitable fluorinating agent. The reaction typically requires controlled conditions to ensure selective fluorination at the desired position. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
methyl 4-fluorocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The carbomethoxy group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
methyl 4-fluorocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 4-fluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The carbomethoxy group can undergo hydrolysis, releasing methanol and forming a carboxylic acid, which can further interact with biological molecules.
Comparación Con Compuestos Similares
methyl 4-fluorocyclohexane-1-carboxylate can be compared with other substituted cyclohexanes, such as:
cis-1-fluoro-4-OTBS-cyclohexane: This compound has a similar structure but with an OTBS group instead of a carbomethoxy group.
cis-1,2-dibromocyclopentane: Another substituted cyclohexane with different substituents.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H13FO2 |
|---|---|
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
methyl 4-fluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H13FO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5H2,1H3 |
Clave InChI |
UGCTYKCRGPACDN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC(CC1)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
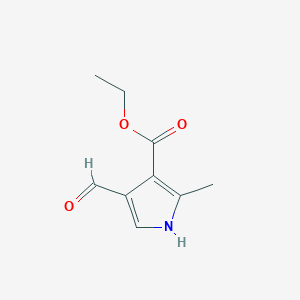
![4,6-dichloro-2-[(2,4-dimethoxyphenyl)methyl]-7-fluoro-1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B8622788.png)
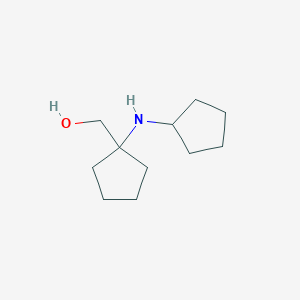
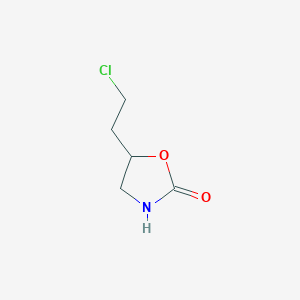
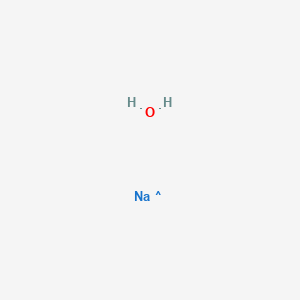
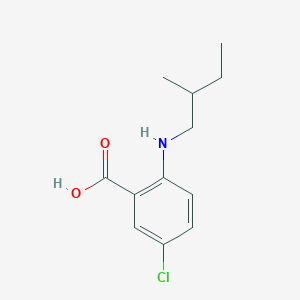
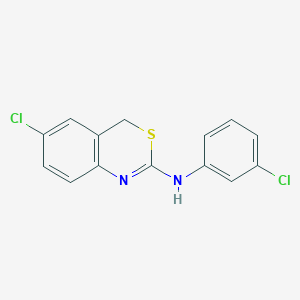
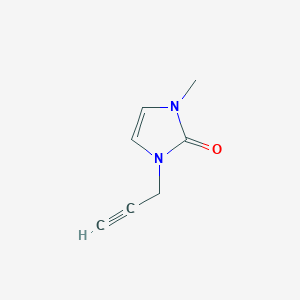
![6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8622814.png)
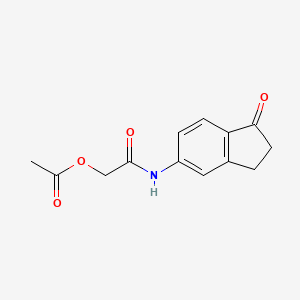
![4-Chloro-2-[(2-chlorophenyl)methyl]aniline](/img/structure/B8622836.png)
![[(2-Chloroethyl)selanyl]benzene](/img/structure/B8622843.png)
![6,8-Dimethyl-1H-1lambda~6~-pyrimido[1,2-b][1,2,4,6]thiatriazine-1,1,3(2H)-trione](/img/structure/B8622860.png)

